BenchChemオンラインストアへようこそ!

8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

IRE1α allostery kinase inhibitor pharmacology unfolded protein response

8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine, commonly designated APY29 (CAS 1216665-49-4, molecular formula C₁₇H₁₆N₈, MW 332.36), is a synthetic small-molecule ATP-competitive type I kinase inhibitor and allosteric modulator of inositol-requiring enzyme 1 alpha (IRE1α), the master regulator of the unfolded protein response (UPR). Unlike conventional IRE1α inhibitors that suppress both kinase and RNase functions, APY29 exhibits a divergent allosteric mechanism: it binds the ATP-binding pocket of the IRE1α kinase domain, inhibiting trans-autophosphorylation (IC₅₀ = 280 nM) while simultaneously stabilizing an active kinase conformation that allosterically activates the adjacent endoribonuclease (RNase) domain (EC₅₀ = 460 nM).

Molecular Formula C13H13N7
Molecular Weight 267.29 g/mol
Cat. No. B13879174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Molecular FormulaC13H13N7
Molecular Weight267.29 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=CC=C2)C3=NC=CN4C3=NC(=N4)N
InChIInChI=1S/C13H13N7/c14-13-17-12-11(16-5-7-20(12)18-13)19-6-3-10-9(8-19)2-1-4-15-10/h1-2,4-5,7H,3,6,8H2,(H2,14,18)
InChIKeyFKEMLAZBFNSXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APY29 (8-(7,8-Dihydro-5H-1,6-Naphthyridin-6-yl)-[1,2,4]Triazolo[1,5-a]Pyrazin-2-Amine): IRE1α Kinase Inhibitor and Allosteric RNase Modulator for ER Stress Research


8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine, commonly designated APY29 (CAS 1216665-49-4, molecular formula C₁₇H₁₆N₈, MW 332.36), is a synthetic small-molecule ATP-competitive type I kinase inhibitor and allosteric modulator of inositol-requiring enzyme 1 alpha (IRE1α), the master regulator of the unfolded protein response (UPR) [1]. Unlike conventional IRE1α inhibitors that suppress both kinase and RNase functions, APY29 exhibits a divergent allosteric mechanism: it binds the ATP-binding pocket of the IRE1α kinase domain, inhibiting trans-autophosphorylation (IC₅₀ = 280 nM) while simultaneously stabilizing an active kinase conformation that allosterically activates the adjacent endoribonuclease (RNase) domain (EC₅₀ = 460 nM) [1][2]. This dual functional profile—kinase inhibition coupled with RNase activation—distinguishes APY29 mechanistically from type II kinase inhibitors (e.g., KIRA6, compound 3) and direct RNase active-site inhibitors (e.g., 4μ8C, STF-083010), positioning it as a unique pharmacological tool for dissecting IRE1α kinase–RNase allosteric coupling and for studying UPR signaling in cancer, metabolic disease, and neurodegeneration models [1][3].

Why Generic IRE1α Inhibitors Cannot Substitute for APY29 in Kinase–RNase Allosteric Coupling Studies


IRE1α-targeting compounds are not functionally interchangeable: the pharmacological outcome of occupying the IRE1α ATP-binding pocket is dictated by the conformational state stabilized by the ligand, not merely by target engagement [1]. APY29, as a type I inhibitor, stabilizes the DFG-in/αC-helix-in active conformation of the kinase domain, which promotes IRE1α dimerization/oligomerization and allosterically activates the RNase domain despite blocking autophosphorylation [1][2]. In contrast, type II inhibitors such as compound 3 and KIRA6 stabilize a DFG-out/αC-helix-out inactive conformation that monomerizes IRE1α and inhibits both kinase and RNase activities [1][3]. Direct RNase active-site inhibitors (e.g., 4μ8C, STF-083010) suppress XBP1 splicing without affecting kinase activity or oligomerization state [1]. Even among type I inhibitors, the clinically approved multikinase inhibitor sunitinib—while sharing APY29's ability to activate IRE1α RNase—exhibits promiscuous kinome-wide activity that confounds IRE1α-specific mechanistic interpretation [1][3]. Substituting any of these agents for APY29 in experiments designed to probe IRE1α kinase–RNase allosteric coupling would yield qualitatively and mechanistically divergent results, potentially invalidating conclusions about IRE1α domain interdependence [1][3].

Quantitative Differentiation Evidence: APY29 vs. IRE1α Modulator Comparators


Divergent RNase Activation vs. Type II Inhibitors: Opposing Functional Outcomes from the Same ATP-Binding Site

APY29 and compound 3 both occupy the IRE1α ATP-binding pocket and inhibit kinase autophosphorylation, yet they produce diametrically opposite effects on RNase activity. In a direct head-to-head biochemical comparison using purified IRE1α* (dephosphorylated kinase-RNase construct), APY29 dose-dependently restored XBP1 mini-substrate cleavage to approximately 60% of the level observed with fully phosphorylated IRE1α*, whereas compound 3 suppressed the residual RNase activity below baseline [1]. In competition experiments, increasing APY29 concentrations progressively reversed RNase inhibition caused by a fixed concentration of compound 3, and reciprocally, increasing compound 3 restored RNase inhibition in the presence of fixed APY29, confirming that both ligands exert their opposing effects through the same binding site [1]. This demonstrates that APY29 uniquely activates—rather than inhibits—IRE1α RNase function among ATP-competitive kinase inhibitors of the type II class.

IRE1α allostery kinase inhibitor pharmacology unfolded protein response RNase modulation

Cellular XBP1 mRNA Splicing Potentiation Under ER Stress: Quantitative Enhancement in INS-1 β-Cells

In a cellular model of ER stress, APY29 significantly potentiates IRE1α-mediated XBP1 mRNA splicing beyond stress-induced baseline levels—a functional outcome not achievable with type II inhibitors or RNase inhibitors. When INS-1 rat insulinoma cells were pre-treated with APY29 (3 μM, 1 h) prior to thapsigargin-induced ER stress (6 nM, 4 h), XBP1 mRNA splicing induction increased from 54% (thapsigargin alone) to 78% (thapsigargin + APY29), representing a 24-percentage-point absolute increase and a ~44% relative enhancement of UPR signaling output [1]. This cellular RNase-potentiating effect is mechanistically consistent with APY29's biochemical profile and contrasts with compound 3 (type II inhibitor), which inhibits XBP1 mRNA splicing even during ER stress, and with KIRA6, which dose-dependently inhibits both IRE1α autophosphorylation and XBP1 splicing in INS-1 cells [1][2].

XBP1 splicing INS-1 insulinoma ER stress pharmacology UPR potentiation

Rescue of IRE1α P830L Kinase-Dead Mutant: Restoration of Oligomerization and RNase Activity

The IRE1α P830L mutation, located at the kinase–RNase interdomain region, completely abolishes kinase and RNase activities, significantly decreases protein stability, and prevents IRE1α oligomerization upon ER stress [1]. APY29 uniquely rescues this loss-of-function phenotype: in direct comparative experiments using IRE1α* (P830L), APY29 dose-dependently suppressed residual autophosphorylation while simultaneously increasing the mutant's oligomeric state to restore RNase activity, as measured by XBP1 RNA cleavage [2]. In contrast, type II inhibitors (KIRAs) that monomerize IRE1α fail to rescue—and further suppress—P830L RNase activity, while direct RNase inhibitors (STF-083010, 4μ8C) do not affect the oligomerization defect [2]. The ability of APY29 to bypass the autophosphorylation requirement for RNase activation through ligand-induced oligomerization is a property not shared by any other commercially available IRE1α modulator class [2].

IRE1α P830L mutant kinase-dead rescue oligomerization allosteric RNase activation

Kinase Selectivity Limitations vs. Next-Generation IRE1α RNase Activators: A Critical Procurement Consideration

Published studies and reviews explicitly note that APY29, along with other early-generation IRE1α ATP-competitive RNase activators, displays poor kinase selectivity, which limits its utility as a highly specific chemical probe [1][2]. The landmark Ferri et al. (2020) study, which developed next-generation IRE1α RNase activators, stated that 'previous allosteric RNase activators display poor selectivity and/or weak cellular activity,' referencing compounds including APY29 [1]. By contrast, the optimized activator G-1749 developed in that study inhibited only 6 of 218 off-target kinases by >50% at 1 μM, establishing a benchmark for IRE1α activator selectivity [1]. Additionally, the Ghosh et al. (2014) study reported that APY29 'showed pleiotropic toxicity, including proliferative blocks at low micromolar concentrations, precluding further in vivo testing of ON-target effects,' whereas KIRA6 had 'negligible toxicity up to 10 μM, providing a favorable therapeutic index' [3]. This evidence situates APY29 as a foundational research tool best suited for in vitro mechanistic studies where its unique RNase-activating pharmacology is required, rather than for in vivo target validation experiments where selectivity and toxicity limits become confounding variables [1][3].

kinase selectivity profiling off-target activity chemical probe quality IRE1α tool compounds

Structural Basis for Type I Mechanism: PDB 3FBV Crystal Structure of IRE1–APY29 Oligomeric Complex

The co-crystal structure of the yeast IRE1 kinase-RNase cytosolic domain in complex with APY29 has been solved at 3.2 Å resolution (PDB ID: 3FBV), revealing a rod-shaped oligomeric assembly without known precedent among protein kinases [1]. In this structure, APY29 occupies the ATP-binding site, stabilizing the kinase domain in a DFG-in/αC-helix-in active conformation, while the RNase domains adopt a back-to-back dimer configuration that enables catalytic activity [1][2]. The structure revealed three distinct intermolecular interfaces (IF1c, IF2c, IF3c) that mediate higher-order oligomerization, with the activation loop from one protomer donated into the active site of a neighboring monomer—a structural feature that explains how APY29 promotes oligomerization despite blocking autophosphorylation [1]. In contrast, type II inhibitors (including compound 3 and KIRA6 analogs) stabilize a DFG-out/αC-helix-out conformation that disrupts these oligomeric interfaces, providing a structural rationale for their opposing functional effects [2]. This experimentally determined structure enables structure-based rationalization of APY29's unique allosteric mechanism and provides a template for computational docking studies, whereas no co-crystal structure of KIRA6 or compound 3 bound to IRE1α is publicly available [1][2].

IRE1α crystal structure PDB 3FBV kinase domain conformation structure-based drug design

Optimal Research and Procurement Application Scenarios for APY29


Pharmacological Activation of IRE1α RNase for UPR Gain-of-Function Studies

APY29 is the tool compound of choice for experiments requiring selective pharmacological activation—rather than inhibition—of the IRE1α–XBP1 signaling axis. At 3 μM in INS-1 cells, APY29 potentiates thapsigargin-induced XBP1 mRNA splicing from 54% to 78%, enabling researchers to amplify UPR outputs for mechanistic dissection of adaptive ER stress signaling in pancreatic β-cells, cancer cells, and secretory cell models [1]. This gain-of-function paradigm is mechanistically inaccessible with type II inhibitors (KIRA6, compound 3) or RNase active-site inhibitors (4μ8C, STF-083010), all of which suppress XBP1 splicing [1][2].

Chemical-Genetic Dissection of IRE1α Kinase–RNase Interdomain Allostery

APY29's unique ability to rescue RNase activity in the kinase-dead IRE1α P830L mutant by restoring oligomerization makes it an indispensable tool for chemical-genetic experiments that decouple kinase catalytic activity from RNase output. Researchers studying the allosteric communication between the IRE1α kinase and RNase domains can use APY29 (at ~20 μM in vitro) to demonstrate that ligand-induced dimerization/oligomerization is sufficient for RNase activation even in the complete absence of kinase activity, a conclusion supported by both biochemical and cellular data from the Ghosh et al. (2014) study [2]. This application is not feasible with any other IRE1α chemotype.

Structure-Based Drug Design and Computational Modeling of IRE1α Active-State Conformation

The publicly available co-crystal structure of APY29 bound to the IRE1 kinase-RNase oligomer (PDB 3FBV, 3.2 Å) provides the only experimentally determined structural template of IRE1α in its RNase-active, oligomeric state [3]. Medicinal chemistry teams and computational chemists can use this structure for molecular docking, pharmacophore modeling, and structure-activity relationship (SAR) studies aimed at designing novel IRE1α modulators. The structure reveals the DFG-in active conformation, the three intermolecular interfaces (IF1c, IF2c, IF3c) critical for oligomer assembly, and the activation loop configuration that supports RNase activity—structural features not available from any comparator IRE1α–ligand complex [3][4].

In Vitro ER Stress Pharmacology and Target Validation (with Selectivity Caveats)

APY29 is appropriate for in vitro target engagement and pathway modulation studies in academic and pharmaceutical research settings where its RNase-activating mechanism provides unique experimental value. However, procurement decisions for in vivo or selectivity-critical applications should account for APY29's documented limitations: poor kinome-wide selectivity and pleiotropic toxicity at low micromolar concentrations that preclude meaningful in vivo target validation [2][5]. For in vivo IRE1α inhibition studies, KIRA6 (negligible toxicity up to 10 μM; validated in rodent models of retinal degeneration and diabetes) represents a more appropriate comparator, while for highly selective IRE1α RNase activation, next-generation compounds such as G-1749 (6/218 kinases inhibited >50% at 1 μM) should be considered when available [2][5].

Quote Request

Request a Quote for 8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.